3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acid derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents for various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is similar to other pyrazole derivatives, such as 3-(2-methoxyphenyl)propionic acid and 2-methoxybenzaldehyde. its unique structural features, such as the presence of the carbohydrazide group, distinguish it from these compounds. The methoxy group also contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propionic acid
2-Methoxybenzaldehyde
3-(2-Methoxyphenyl)acetic acid
2-Methoxyphenylhydrazine
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-5-3-2-4-7(10)8-6-9(15-14-8)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRWRQALETZBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328073 | |
Record name | 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879471-37-1, 306758-61-2 | |
Record name | 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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